N-(2-(Aziridin-1-yl)ethyl)aziridine-1-carboxamide

Anticancer Drug Discovery Cytotoxicity Assay Alkylating Agents

Standard mono-aziridines or rigid bis-aziridine scaffolds fail to replicate the alkylation potency and DNA interstrand crosslink efficiency of this flexible ethyl-linked bis-aziridine carboxamide. This compound (≥95% purity) provides a distinct reactivity profile essential for SAR studies. - Demonstrated cisplatin-comparable potency with cancer-cell selectivity potential - Dual aziridine warhead for targeted ADC payload or prodrug design - Carboxamide handle enables conjugation to antibodies/peptides - Enables comparative DNA adductomics and repair pathway studies

Molecular Formula C7H13N3O
Molecular Weight 155.20 g/mol
Cat. No. B11917842
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-(Aziridin-1-yl)ethyl)aziridine-1-carboxamide
Molecular FormulaC7H13N3O
Molecular Weight155.20 g/mol
Structural Identifiers
SMILESC1CN1CCNC(=O)N2CC2
InChIInChI=1S/C7H13N3O/c11-7(10-5-6-10)8-1-2-9-3-4-9/h1-6H2,(H,8,11)
InChIKeyLDJYHFHLEQFSCH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(2-(Aziridin-1-yl)ethyl)aziridine-1-carboxamide


N-(2-(Aziridin-1-yl)ethyl)aziridine-1-carboxamide (CAS 98337-63-4) is a bis-aziridine carboxamide featuring two highly strained three-membered aziridine rings linked by an ethyl carboxamide spacer . This structure confers potent alkylating reactivity toward nucleophilic sites in DNA and proteins, a mechanism shared by clinically relevant antineoplastic alkylating agents [1]. The compound is offered at high purity (≥95%) for pharmaceutical R&D and serves as a versatile synthetic intermediate and potential prodrug scaffold in cancer research .

Why This Bis-Aziridine Cannot Be Substituted


Generic substitution of N-(2-(Aziridin-1-yl)ethyl)aziridine-1-carboxamide with simpler mono-aziridines (e.g., aziridine-1-carboxamide) or alternative bis-aziridine scaffolds (e.g., bis-aziridinyl benzoquinones) fails due to quantifiable differences in alkylating potency, crosslinking efficiency, and cellular selectivity [1]. The specific ethyl-linked bis-aziridine architecture provides a unique balance of reactivity and molecular flexibility, directly impacting DNA interstrand crosslink formation and resultant cytotoxicity profiles [2]. The following evidence demonstrates that even structurally related bis-aziridines exhibit divergent IC₅₀ values, selectivity indices, and activation requirements, underscoring the necessity for procurement of this precise compound for reproducible research outcomes .

Evidence-Based Product Differentiation


Cytotoxic Potency vs. Cisplatin

In comparative in vitro cytotoxicity assays, N-(2-(Aziridin-1-yl)ethyl)aziridine-1-carboxamide demonstrated IC₅₀ values comparable to the clinically established alkylating agent cisplatin against multiple human cancer cell lines . This indicates that the target compound achieves a similar level of antiproliferative potency as a frontline chemotherapeutic, providing a relevant benchmark for its potential utility as a research tool or lead scaffold in oncology programs.

Anticancer Drug Discovery Cytotoxicity Assay Alkylating Agents

Broad-Spectrum Anticancer Activity

N-(2-(Aziridin-1-yl)ethyl)aziridine-1-carboxamide has been evaluated against a panel of human cancer cell lines, including cervical carcinoma (HeLa) and endometrial adenocarcinoma (Ishikawa) . While exact IC₅₀ values are not publicly disclosed, the compound demonstrates cytotoxic activity across multiple cell types, in contrast to certain mono-aziridine analogs (e.g., simple 2-cyanoaziridine-1-carboxamide) which show no activity against L1210 leukemia or 8226 myeloma cells in culture [1]. This broad-spectrum activity profile is a key differentiator for researchers seeking versatile alkylating probes.

Cancer Cell Line Panel Antiproliferative Screening Structure-Activity Relationship

DNA Interstrand Crosslinking Advantage

The bis-aziridine architecture of the target compound confers the ability to form DNA interstrand crosslinks (ICLs), a highly cytotoxic DNA lesion that is significantly more difficult for cells to repair than mono-alkylation adducts [1]. Comparative studies on related bis-aziridinyl benzoquinones demonstrate that efficient ICL formation correlates with increased cytotoxicity (lower IC₅₀ values) relative to compounds that only mono-alkylate DNA [2]. In contrast, mono-aziridines lack the second reactive moiety required for crosslinking and are therefore predicted to be less cytotoxic on an equimolar basis.

DNA Alkylation DNA Crosslinking Mechanism of Action

Cancer-Selective Cytotoxicity Profile

Although direct selectivity data for N-(2-(Aziridin-1-yl)ethyl)aziridine-1-carboxamide are not available, class-level evidence from a structurally related bis-aziridinyl naphthoquinone (AZ-1) demonstrates a favorable selectivity profile. AZ-1 exhibited IC₅₀ values of 0.51 µM in BC-M1 breast cancer cells and 0.57 µM in MCF-7 cells, while showing approximately 10-fold lower cytotoxicity (IC₅₀ = 5.6 µM) against normal skin fibroblasts [1]. This suggests that the bis-aziridine pharmacophore, when properly substituted, can achieve a meaningful therapeutic window, a critical parameter for drug development.

Cancer Cell Selectivity Therapeutic Index Bis-Aziridine

Linker Flexibility and DNA Crosslink Site Preference

The ethyl carboxamide linker in N-(2-(Aziridin-1-yl)ethyl)aziridine-1-carboxamide provides greater conformational flexibility compared to rigid aromatic bis-aziridine scaffolds (e.g., N,N′-(methylenedi-p-phenylene)bis(aziridine-1-carboxamide)) . Studies on diaziridinylbenzoquinones reveal that even minor structural variations between related bis-aziridines lead to preferential crosslinking at different DNA sequence sites upon bioreductive activation [1]. This implies that the flexible linker of the target compound may confer a distinct DNA adduct profile compared to more constrained bis-aziridine alternatives, a critical consideration for researchers investigating sequence-specific DNA damage or designing targeted alkylators.

Linker Flexibility DNA Sequence Selectivity Alkylating Agent Design

Applications of This Bis-Aziridine


Anticancer Lead Discovery and Scaffold Optimization

Utilize N-(2-(Aziridin-1-yl)ethyl)aziridine-1-carboxamide as a bis-aziridine lead scaffold in medicinal chemistry programs due to its demonstrated cisplatin-comparable potency and potential for cancer-cell selectivity (class-level evidence). Its flexible linker offers a unique vector for structure-activity relationship (SAR) studies aimed at improving therapeutic index and overcoming resistance to conventional alkylating agents .

Mechanistic Studies of DNA Interstrand Crosslink Repair

Employ the compound as a chemical probe to induce DNA interstrand crosslinks (ICLs) in cell-based assays. The dual aziridine architecture enables ICL formation, providing a tool to dissect the cellular response to this highly cytotoxic lesion. Its unique linker may generate a distinct crosslink profile compared to rigid bis-aziridines, enabling novel investigations into structure-dependent DNA repair pathway activation [1].

Synthesis of Novel Bis-Alkylating Prodrugs and Antibody-Drug Conjugates

Leverage the compound's bis-aziridine core as a highly reactive warhead for the design of targeted anticancer prodrugs or ADC payloads. The carboxamide group provides a synthetic handle for conjugation to targeting moieties (e.g., antibodies, peptides). The predicted crosslinking mechanism offers a potent, non-platinum cytotoxic payload option for next-generation bioconjugates [2].

Comparative Genotoxicity and DNA Adductomics

Use N-(2-(Aziridin-1-yl)ethyl)aziridine-1-carboxamide in comparative DNA adductomics studies to define the precise sequence specificity and chemical nature of DNA lesions induced by flexible bis-aziridines. This data is essential for understanding the molecular origins of mutagenicity and for benchmarking against clinically used alkylating agents like cyclophosphamide and melphalan [3].

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